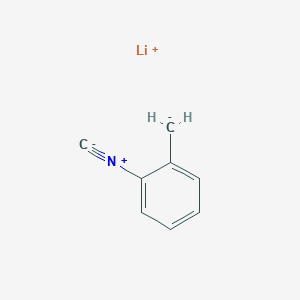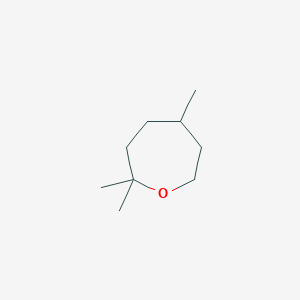
3-Methyl-1-(4-methylphenyl)hex-4-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(4-methylphenyl)hex-4-en-1-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a methyl group attached to the fourth carbon of a hex-4-en-1-one chain, with an additional methyl group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methyl-1-(4-methylphenyl)hex-4-en-1-one can be synthesized through several methods. One common approach involves the allylation of 4-methylbenzaldehyde using potassium allyltrifluoroborate in the presence of 18-crown-6 . Another method includes the hydration of 4-hexen-2-yne using aqueous sulfuric acid and mercuric sulfate . Additionally, hydrogenation of 2-hexen-5-yn-4-one over a palladium-calcium carbonate catalyst in methanol can also yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-(4-methylphenyl)hex-4-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nucleophile-substituted derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-1-(4-methylphenyl)hex-4-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-(4-methylphenyl)hex-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methylcyclopent-2-en-1-one
- 3-Methyl-2-cyclohexen-1-one
- Jasmone
- 3,5-Dimethyl-2-cyclohexen-1-one
- Thymoquinone
- Verbenone
Uniqueness
3-Methyl-1-(4-methylphenyl)hex-4-en-1-one is unique due to its specific structural features, such as the presence of both a methyl group and a phenyl ring, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications and distinguish it from other similar compounds.
Propiedades
Número CAS |
62834-99-5 |
|---|---|
Fórmula molecular |
C14H18O |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
3-methyl-1-(4-methylphenyl)hex-4-en-1-one |
InChI |
InChI=1S/C14H18O/c1-4-5-12(3)10-14(15)13-8-6-11(2)7-9-13/h4-9,12H,10H2,1-3H3 |
Clave InChI |
GHFIGDRPMJLTGJ-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(C)CC(=O)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


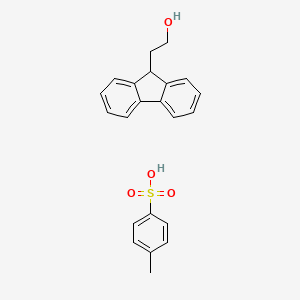
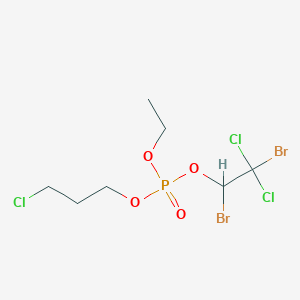

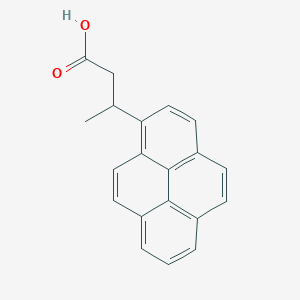
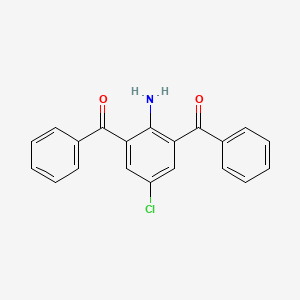
![N-[4-(Dipropylamino)phenyl]-L-leucinamide](/img/structure/B14507298.png)

![[(Dichlorophosphanyl)methyl]phosphonic dichloride](/img/structure/B14507307.png)
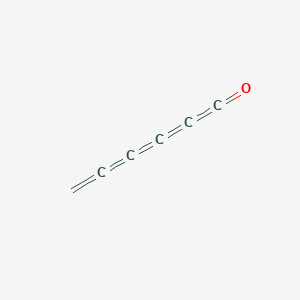
![2-[2-(2-Hydroxyphenyl)sulfanylethenylsulfanyl]phenol](/img/structure/B14507316.png)

